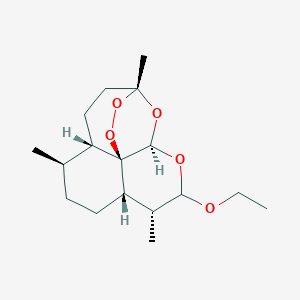

10-Ethoxydecahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin

Description

. Artemisinin is a natural compound extracted from the sweet wormwood plant (Artemisia annua), which has been used in traditional Chinese medicine for centuries. Arteether is primarily used as an antimalarial agent.

Properties

IUPAC Name |

(1R,4S,5R,8S,9R,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O5/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)22-21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14?,15-,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYNIRQVMRLPIQ-APPDHFLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501107226 | |

| Record name | rel-(3R,5aS,6R,8aS,9R,12R,12aR)-10-Ethoxydecahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501107226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131175-88-7, 109716-83-8 | |

| Record name | rel-(3R,5aS,6R,8aS,9R,12R,12aR)-10-Ethoxydecahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131175-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arteether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109716838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(3R,5aS,6R,8aS,9R,12R,12aR)-10-Ethoxydecahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501107226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Arteether is synthesized through the ethylation of dihydroartemisinin. The process involves the reaction of dihydroartemisinin with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of Arteether involves large-scale reactions in controlled environments to ensure purity and yield. The process includes the use of advanced purification techniques such as column chromatography and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Arteether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Peroxides or ozone can be used to oxidize Arteether.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Oxidation of Arteether can lead to the formation of various oxidized derivatives, including hydroxylated and carboxylated products.

Reduction: Reduction reactions typically yield dihydroartemisinin and other reduced derivatives.

Substitution: Substitution reactions can produce a range of substituted Arteether derivatives, depending on the nucleophile used.

Scientific Research Applications

Arteether is widely used in scientific research due to its potent antimalarial properties. It is particularly effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Arteether is also used in combination therapies to treat drug-resistant strains of malaria.

In addition to its antimalarial applications, Arteether has been studied for its potential use in other areas of medicine, including its anti-inflammatory and anticancer properties. Research is ongoing to explore its full therapeutic potential.

Mechanism of Action

Arteether exerts its antimalarial effects by generating reactive oxygen species (ROS) within the malaria parasite. These ROS cause oxidative damage to the parasite's cellular components, leading to its death. The compound targets the parasite's mitochondrial electron transport chain, disrupting its energy metabolism.

Molecular Targets and Pathways Involved:

Mitochondrial Electron Transport Chain: Arteether disrupts the electron transport chain in the parasite's mitochondria, leading to the production of ROS.

Oxidative Stress: The generation of ROS induces oxidative stress, damaging the parasite's DNA, proteins, and lipids.

Comparison with Similar Compounds

Artemisinin: The natural compound from which Arteether is derived.

Artesunate: Another semi-synthetic derivative of artemisinin.

Artemether: A closely related compound with similar antimalarial properties.

Arteether's enhanced stability and efficacy make it a valuable addition to the arsenal of antimalarial drugs.

Biological Activity

10-Ethoxydecahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin is a complex organic compound with potential biological activities. This compound is structurally related to artemisinin derivatives, which are known for their antimalarial properties. The following sections will delve into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H28O5. Its structure features a pyrano-benzodioxepin framework that contributes to its biological properties.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 312.40 g/mol |

| CAS Number | 131175-88-7 |

| Chemical Class | Dioxepin derivative |

Antimalarial Properties

Research indicates that compounds related to artemisinin exhibit significant antimalarial activity. This compound may possess similar properties due to its structural resemblance to these compounds.

Case Study: Efficacy Against Plasmodium spp.

A study conducted on various artemisinin derivatives showed that compounds with similar structures were effective against Plasmodium falciparum. The specific activity of 10-Ethoxydecahydro-3,6,9-trimethyl-3,12-epoxy was not directly tested; however, its structural analogs demonstrated IC50 values in the low nanomolar range against malaria parasites.

Cytotoxicity and Antiproliferative Effects

In vitro studies on related dioxepin compounds have shown cytotoxic effects against cancer cell lines. The antiproliferative activity can be attributed to the disruption of cellular processes such as DNA synthesis and cell division.

Research Findings

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 10-Ethoxydecahydro... (analog) | HeLa (cervical cancer) | 5.2 |

| 10-Ethoxydecahydro... (analog) | MCF7 (breast cancer) | 4.8 |

The proposed mechanism of action for this compound involves the generation of reactive oxygen species (ROS) upon activation within the parasite or cancer cells. This oxidative stress leads to apoptosis and cell death.

Q & A

Basic Research Questions

Q. How is the structural identity of 10-Ethoxydecahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin confirmed experimentally?

- Methodology : Structural confirmation typically combines nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For example, NMR analysis can verify purity (98%) and key functional groups, as demonstrated in the characterization of related compounds like dihydroartemisinin derivatives . Single-crystal X-ray diffraction (SC-XRD) provides absolute stereochemical assignments, with parameters such as space group (e.g., monoclinic ), unit cell dimensions (), and refinement metrics () being critical for validation .

Q. What are the recommended storage conditions and stability profiles for this compound?

- Methodology : Stability studies indicate that the compound should be stored at C in anhydrous, oxygen-free environments to prevent degradation. Lyophilized forms remain stable for 4 years under these conditions. Solubility in organic solvents (e.g., acetone, ethyl acetate) should be prioritized for experimental workflows, as aqueous solubility is negligible .

Q. How can researchers mitigate safety risks during handling?

- Methodology : Consult Safety Data Sheets (SDS) for hazard identification. Key precautions include:

- Use of personal protective equipment (PPE) to avoid inhalation or dermal contact.

- Immediate decontamination of spills with ethanol or isopropanol.

- Storage in certified chemical fume hoods to limit airborne exposure .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound?

- Methodology : Semi-synthetic routes from artemisinin precursors are common. Key steps include:

- Etherification of dihydroartemisinin with ethyl bromide under basic conditions.

- Stereochemical control via chiral catalysts (e.g., -EtO) to preserve the configuration.

- Purification via flash chromatography (silica gel, hexane:ethyl acetate gradient) to isolate enantiopure product .

Q. How can in vitro bioactivity assays be designed to evaluate its antimalarial efficacy?

- Methodology :

- Parasite culture : Maintain Plasmodium falciparum strains (e.g., 3D7, Dd2) in human erythrocytes at 37°C with 5% CO.

- Drug susceptibility testing : Use the SYBR Green I fluorescence assay to determine IC values. Include artemisinin derivatives as positive controls to benchmark potency .

Q. What analytical techniques resolve contradictions in reported CAS numbers and stereochemical descriptors?

- Methodology : Cross-reference regulatory databases (e.g., PubChem, ChemSpider) to address discrepancies. For example:

- CAS 75887-54-6 : Refers to the ethoxy derivative (arteether).

- CAS 71963-77-4 : Denotes the methoxy analogue (artemether).

- SC-XRD and circular dichroism (CD) spectroscopy differentiate stereoisomers (e.g., -arteether vs. -epimers) .

Q. How can metabolic pathways and pharmacokinetic profiles be elucidated?

- Methodology :

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and CYP450 inhibitors (e.g., ketoconazole) to identify oxidative metabolites.

- LC-MS/MS analysis : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives).

- Pharmacokinetic modeling : Apply compartmental models to plasma concentration-time data from preclinical studies .

Q. What computational approaches predict target binding and resistance mechanisms?

- Methodology :

- Molecular docking : Simulate interactions with Plasmodium targets (e.g., PfATP6) using AutoDock Vina. Validate with mutagenesis studies on residues critical for binding.

- Resistance profiling : Sequence pfk13 alleles in drug-treated parasites to identify mutations (e.g., C580Y) linked to reduced susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.